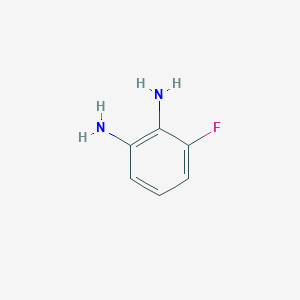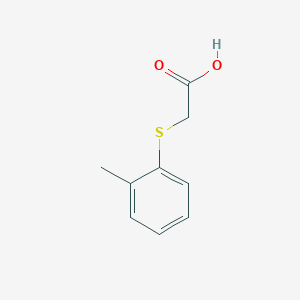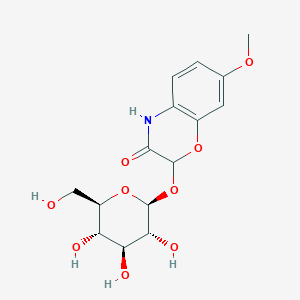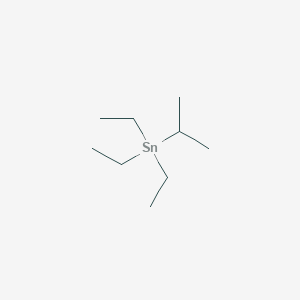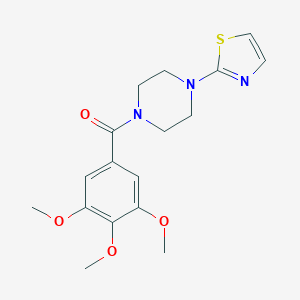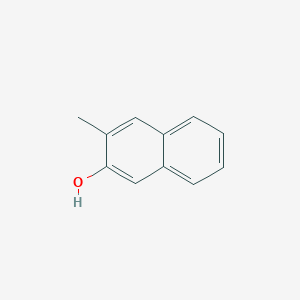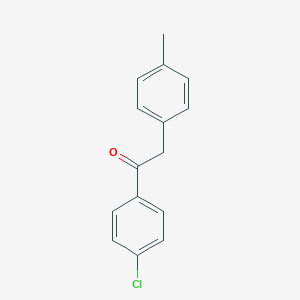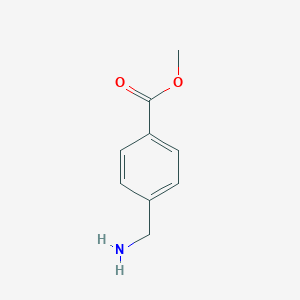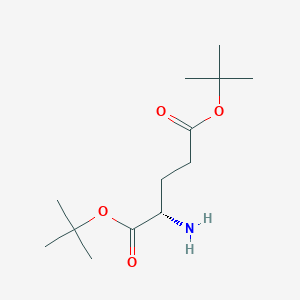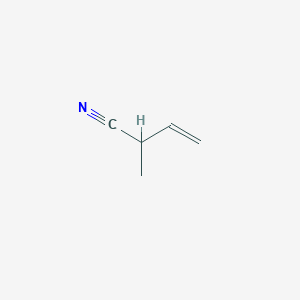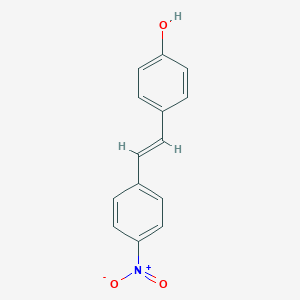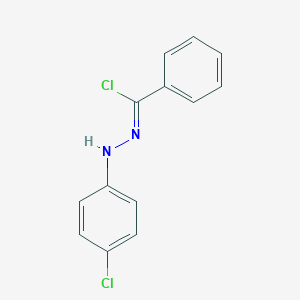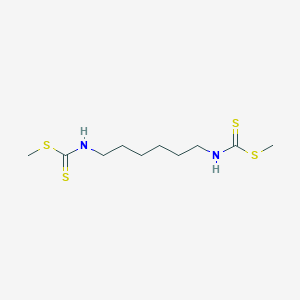
Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate, also known as BI-6C9, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a muscarinic acetylcholine receptor antagonist that has been shown to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate involves its ability to bind to and block muscarinic acetylcholine receptors. This results in a variety of biochemical and physiological effects, including the inhibition of smooth muscle contraction, the modulation of neurotransmitter release, and the regulation of cardiovascular function.
生化学的および生理学的効果
Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the contraction of smooth muscle, which is important for the regulation of cardiovascular function. Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate has also been shown to modulate neurotransmitter release, which is important for the regulation of the central nervous system.
実験室実験の利点と制限
One of the advantages of using Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate in lab experiments is its potency as an inhibitor of muscarinic acetylcholine receptors. This makes it a useful tool for studying the role of these receptors in a variety of biological processes. However, one limitation of using Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate is that it may have off-target effects, which could complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate. One area of interest is the development of more potent and selective muscarinic receptor antagonists, which could have important applications in the treatment of diseases such as Alzheimer's and Parkinson's. Another area of interest is the study of the role of muscarinic receptors in the regulation of immune function, which could have important implications for the development of new immunotherapies. Finally, the development of new methods for the synthesis and purification of Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate could facilitate its use in a variety of research applications.
In conclusion, Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate is a promising compound for scientific research due to its potent inhibition of muscarinic acetylcholine receptors and its variety of biochemical and physiological effects. While there are limitations to its use, there are also many potential future directions for research on this compound.
合成法
The synthesis of Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate involves the reaction of atropine with iodine and sodium hydroxide. The resulting product is a white crystalline powder that is soluble in water and ethanol.
科学的研究の応用
Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate has been used in a variety of scientific research applications. It has been shown to be a potent inhibitor of muscarinic acetylcholine receptors, which are important targets for drug development in a variety of diseases. Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate has also been used to study the role of muscarinic receptors in the regulation of cardiovascular function, as well as in the central nervous system.
特性
CAS番号 |
17162-17-3 |
|---|---|
製品名 |
Sodium beta-(3,5-diiodo-4-hydroxyphenyl)atropate |
分子式 |
C15H9I2NaO3 |
分子量 |
514.03 g/mol |
IUPAC名 |
sodium;3-(4-hydroxy-3,5-diiodophenyl)-2-phenylprop-2-enoate |
InChI |
InChI=1S/C15H10I2O3.Na/c16-12-7-9(8-13(17)14(12)18)6-11(15(19)20)10-4-2-1-3-5-10;/h1-8,18H,(H,19,20);/q;+1/p-1 |
InChIキー |
GEEDEOJNDKKSMX-UHFFFAOYSA-M |
異性体SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=C(C(=C2)I)O)I)C(=O)[O-].[Na+] |
SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=C(C(=C2)I)O)I)C(=O)[O-].[Na+] |
正規SMILES |
C1=CC=C(C=C1)C(=CC2=CC(=C(C(=C2)I)O)I)C(=O)[O-].[Na+] |
同義語 |
sodium 3-(4-hydroxy-3,5-diiodo-phenyl)-2-phenyl-prop-2-enoate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



